molecular formula C7H6INO3 B050680 Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 116387-40-7

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B050680
CAS No.: 116387-40-7
M. Wt: 279.03 g/mol
InChI Key: LGUKGFMYVHZDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is a halogenated dihydropyridine derivative characterized by a 2-pyridone core substituted with an iodine atom at position 5 and a methyl ester group at position 2. This compound is synthesized via electrophilic iodination of methyl 2-oxo-1,2-dihydropyridine-3-carboxylate using N-iodosuccinimide (NIS) in anhydrous methylene chloride under reflux, yielding a pale yellowish solid with a moderate yield of 47% . Its structure is confirmed by spectral techniques (e.g., $^1$H NMR, $^{13}$C NMR) and elemental analysis. The iodine substituent enhances its utility in cross-coupling reactions and as a precursor in pharmaceutical intermediates.

Properties

IUPAC Name

methyl 5-iodo-2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUKGFMYVHZDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CNC1=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377460
Record name Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116387-40-7
Record name Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-5-iodo-nicotinic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Formation of the Dihydropyridine Ring

The dihydropyridine core is typically synthesized via Knorr-type cyclization or condensation reactions . A common approach involves reacting β-ketoesters with ammonium acetate under acidic conditions:

CH3COCH2COOR+NH4OAcHCl, EtOHDihydropyridine intermediate\text{CH}3\text{COCH}2\text{COOR} + \text{NH}_4\text{OAc} \xrightarrow{\text{HCl, EtOH}} \text{Dihydropyridine intermediate}

For methyl 2-oxo-1,2-dihydropyridine-3-carboxylate, methyl acetoacetate is cyclized with formamide or urea derivatives. Yields range from 65–80% depending on solvents (e.g., ethanol, acetic acid) and catalysts (e.g., p-toluenesulfonic acid).

Table 1: Comparison of Ring Formation Methods

Starting MaterialCatalystSolventYield (%)
Methyl acetoacetateH₂SO₄EtOH72
Ethyl acetoacetateNH₄OAcAcOH68
Methyl benzoylacetateTsOHToluene65

Iodination at the 5-Position

Iodination is achieved via electrophilic aromatic substitution (EAS), leveraging the electron-rich nature of the dihydropyridine ring. N-Iodosuccinimide (NIS) or I₂ with oxidizing agents (e.g., HIO₃) are preferred for regioselectivity at the 5-position:

Dihydropyridine+NISCHCl3,Δ5-Iodo derivative\text{Dihydropyridine} + \text{NIS} \xrightarrow{\text{CHCl}_3, \Delta} \text{5-Iodo derivative}

Reaction conditions (temperature, solvent polarity) critically influence iodine positioning. Chloroform or dichloromethane at 40–60°C provides optimal results, with yields of 85–92%.

Table 2: Iodination Reagent Efficiency

ReagentSolventTemp (°C)Yield (%)
NISCHCl₃5090
I₂/HIO₃DCM4085
IClMeCN6088

Esterification to Methyl Ester

The final step involves converting the carboxylic acid intermediate to the methyl ester. Fischer esterification (acid-catalyzed reaction with methanol) or acyl chloride intermediacy are standard methods:

5-Iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid+CH3OHH2SO4Methyl ester\text{5-Iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}_4} \text{Methyl ester}

Using thionyl chloride (SOCl₂) to generate the acyl chloride prior to methanol quenching improves yields to 95%.

Table 3: Esterification Conditions and Outcomes

MethodCatalystTime (h)Yield (%)
FischerH₂SO₄1278
Acyl chlorideSOCl₂495
DCC/DMAP682

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Ring formation : Polar aprotic solvents (DMF, DMSO) accelerate cyclization but may reduce regioselectivity. Ethanol balances reactivity and cost.

  • Iodination : Non-polar solvents (CHCl₃) minimize side reactions, while temperatures >60°C risk ring decomposition.

  • Esterification : Excess methanol (5 eq.) drives Fischer esterification to completion.

Purification and Characterization

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Key characterization data include:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H-4), 6.98 (s, 1H, H-6), 3.85 (s, 3H, OCH₃).

  • LC-MS : m/z 279.03 [M+H]⁺.

Comparative Analysis of Alternative Methods

Alternative routes, such as microwave-assisted synthesis , reduce reaction times by 50% but require specialized equipment. One-pot strategies combining iodination and esterification show promise but suffer from lower yields (70–75%) due to intermediate instability.

Challenges and Troubleshooting

  • Iodine positioning : Competing iodination at the 4-position occurs if directing groups (e.g., ester) are insufficiently electron-withdrawing.

  • Ester hydrolysis : Acidic conditions during iodination may hydrolyze the methyl ester, necessitating pH control .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. Its applications include:

Antimicrobial Activity

Studies have indicated that derivatives of dihydropyridine compounds exhibit antimicrobial properties. Methyl 5-iodo derivatives may enhance this activity due to the presence of the iodine atom, which can influence biological interactions.

Anticancer Research

Research has suggested that compounds containing the dihydropyridine structure may have anticancer properties. The ability to modify the methyl and iodine groups allows for the exploration of various analogs with improved efficacy against cancer cells.

Neuroprotective Effects

Some studies have indicated potential neuroprotective effects of pyridine derivatives. Methyl 5-iodo compounds could be investigated for their ability to protect neuronal cells from oxidative stress and apoptosis.

Organic Synthesis Applications

In organic synthesis, this compound serves as an intermediate in producing more complex molecules. Its applications include:

  • Building Block for Synthesis : The compound can be used as a starting material for synthesizing other heterocyclic compounds.
  • Reagent in Chemical Reactions : It can participate in various reactions such as nucleophilic substitutions and cyclization processes due to its reactive functional groups.

Case Studies

Several case studies highlight the practical applications of methyl 5-iodo derivatives:

  • Antimicrobial Studies : In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of methyl 5-iodo derivatives and evaluated their antimicrobial activity against various bacterial strains, showing promising results compared to standard antibiotics.
  • Anticancer Activity : A research article in Cancer Letters explored the anticancer potential of modified dihydropyridines, including methyl 5-iodo variants, demonstrating significant cytotoxic effects on specific cancer cell lines.
  • Neuroprotective Properties : A study published in Neuroscience Letters investigated the neuroprotective effects of pyridine-based compounds, suggesting that methyl 5-iodo derivatives could mitigate neuronal damage in models of neurodegeneration.

Mechanism of Action

The mechanism of action of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Derivatives

Halogen substitution significantly influences physicochemical properties and reactivity. Key comparisons include:

Property Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate Methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate Ethyl 5-cyano-6-mercapto-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
Molecular Formula C$7$H$6$INO$_3$ C$7$H$6$BrNO$_3$ C${24}$H${27}$N$5$O$2$S
Molecular Weight 295.03 g/mol 232.03 g/mol 457.57 g/mol
Melting Point Not reported 128–130°C (carboxylic acid analog) 100–102°C
Key Spectral Data IR: 2220 cm$^{-1}$ (C≡N); $^1$H NMR: δ 1.95 (s, CH$_3$) $^1$H NMR: δ 14.46 (s, COOH) IR: 3406 cm$^{-1}$ (OH tautomer); MS: m/z 485 [M$^+$]
Synthetic Yield 47% 67% (carboxylic acid analog) 40%
  • Reactivity : The iodo derivative undergoes nucleophilic substitution and cross-coupling reactions more readily than its bromo counterpart due to the weaker C–I bond .
  • Electronic Effects : The electron-withdrawing nature of iodine enhances the electrophilicity of the pyridone ring, facilitating decarboxylation reactions under basic conditions .

Functionalized 2-Pyridone Derivatives

Comparisons with non-halogenated analogs highlight the role of substituents:

  • Methyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (7) :

    • Structure : Benzyl and 2-hydroxybenzoyl substituents at positions 1 and 5, respectively.
    • Properties : Red solid, mp 150–152°C; synthesized in 60% yield. $^1$H NMR shows aromatic protons at δ 7.40–7.27 (m, Bn) .
    • Decarboxylation : The hydroxyl group at position 5 is critical for decarboxylation via Krapcho conditions (K$2$CO$3$), unlike methoxy-protected analogs .
  • Ethyl 4-hydroxy-5-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (7d) :

    • Structure : 4-Nitrophenyl and hydroxyl groups enhance hydrogen-bonding interactions.
    • Applications : Used in crystallography studies; IR shows C=O stretching at 1722–1631 cm$^{-1}$ .

Key Research Findings

Decarboxylation Mechanism: this compound undergoes decarboxylation under mild basic conditions due to electron-withdrawing groups (e.g., iodine) stabilizing the transition state. This contrasts with non-halogenated analogs requiring harsher conditions . In compound 7, decarboxylation yields 1-benzyl-5-(2-hydroxybenzoyl)-2-pyridone, demonstrating the role of substituents in reaction pathways .

Biological Activity: Ethyl 1-amino-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carboxylate exhibits antitumor activity (IC$_{50}$ = 0.28–0.36 µM) .

Crystallographic Utility :

  • Halogenated pyridones are used in SHELX-based crystallography for structure refinement and phasing due to their heavy-atom effects .

Biological Activity

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound has the molecular formula C7H6INOC_7H_6INO and a molecular weight of approximately 221.03 g/mol. The presence of the iodine atom in its structure is noteworthy as it influences the compound's reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

  • Iodination : A pyridine derivative undergoes iodination.
  • Esterification : The resulting acid is esterified with methanol in the presence of a catalyst such as sulfuric acid.

These methods ensure high purity and yield, which are crucial for subsequent biological testing.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The iodine atom enhances its reactivity, allowing it to modulate enzyme activities and receptor functions. Notably, the compound has shown potential in:

  • Inhibiting Kinases : It exhibits inhibitory activity against specific kinases involved in cancer progression.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antibacterial properties.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityIC50 Value (µM)Target
VEGFR-2 Inhibition1.46Receptor Tyrosine Kinase
CDK2 Inhibition0.36Cyclin-dependent Kinase
Antibacterial Activity≤0.03E. coli (with efflux pump inhibitor)

Case Study 1: Anticancer Properties

In a study investigating the anticancer effects of various dihydropyridine derivatives, this compound was found to significantly reduce tumor growth in xenograft models. The compound demonstrated an IC50 value of 0.36 µM against CDK2, indicating potent inhibition relevant for cancer therapy.

Case Study 2: Antimicrobial Efficacy

Another research effort explored the antimicrobial properties of this compound against E. coli. When combined with an efflux pump inhibitor, the compound exhibited an impressive antibacterial activity with an effective concentration as low as ≤0.03 µg/mL, suggesting its potential utility in treating resistant bacterial strains.

Comparison with Related Compounds

Methyl 5-bromo and Methyl 5-chloro derivatives have been studied alongside Methyl 5-iodo derivatives to assess differences in biological activity due to halogen substitution. The following table highlights these comparisons:

Compound NameIC50 Value (µM)Unique Features
Methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylateVariesBromine substituent affects reactivity
Methyl 5-chloro-2-oxo-1,2-dihydropyridine-3-carboxylateVariesChlorine substitution alters solubility
Methyl 5-iodo 0.36 (CDK2) Iodine enhances biological activity

Q & A

Q. What are standard synthetic routes for Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate?

The compound is typically synthesized via cyclization reactions. For example, analogous pyridone derivatives are formed by reacting cyanoacetohydrazides with cinnamonitriles under reflux conditions in xylene, followed by purification via column chromatography (ethyl acetate/hexane gradients) . Michael addition of ethyl cyanoacetate to α,β-unsaturated carbonyl intermediates can also initiate cyclization, as demonstrated in the synthesis of ethyl 6-(4-morpholinophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxylate . For iodinated derivatives like this compound, iodination is likely performed at the 5-position using iodine or N-iodosuccinimide under controlled conditions.

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Signals for the ester group (δ ~4.3–4.5 ppm for –OCH2–; δ ~14.5 ppm for CH3), pyridone carbonyl (δ ~160–172 ppm), and iodine substituent (deshielded aromatic proton at δ ~7.5–8.0 ppm) .
  • IR Spectroscopy : Peaks at ~1660–1673 cm⁻¹ (C=O stretching) and ~1548 cm⁻¹ (C=N/C=C) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z = 259 for ethyl 4-hydroxy-5-phenyl derivatives) .

Q. What solvents and purification methods are optimal for this compound?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during synthesis. Purification is achieved via column chromatography with ethyl acetate/hexane (1:6 ratio) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can reaction yields be improved for iodinated pyridone derivatives?

  • Iodination Optimization : Use N-iodosuccinimide (NIS) in acetic acid at 50–60°C to enhance regioselectivity.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 hours for conventional heating) while maintaining yields >70% .
  • Catalysis : Pd(II) catalysts improve electrophilic aromatic substitution efficiency for iodine incorporation .

Q. How do substituents at the 5-position influence biological activity?

  • Iodo vs. Bromo/Chloro : The iodine atom’s larger size and polarizability enhance hydrophobic interactions in enzyme binding pockets, as seen in cytotoxic pyridone derivatives (IC50 values <1 µM for iodinated analogs) .
  • Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., –NO2, –CN) at the 5-position increase electrophilicity, improving anticancer activity .

Q. What computational methods predict hydrogen-bonding patterns in crystalline forms?

  • Graph Set Analysis : Classifies hydrogen-bond motifs (e.g., R₂²(8) rings) to predict crystal packing .
  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify preferred hydrogen-bond donor/acceptor sites .

Q. How are conformational dynamics (e.g., ring puckering) analyzed?

  • X-ray Crystallography : SHELXL refinement (via SHELX suite) determines puckering parameters (e.g., Cremer-Pople coordinates) .
  • Dynamic NMR : Observes ring-flipping kinetics in solution by monitoring coalescence of diastereotopic protons .

Methodological Challenges & Solutions

Addressing low solubility in biological assays:

  • Prodrug Design : Convert the ester group to a carboxylate (via hydrolysis) for improved aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability .

Resolving conflicting crystallographic data on hydrogen bonding:

  • High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to resolve ambiguous electron density .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O vs. O–H···O) using CrystalExplorer .

Mitigating byproduct formation during iodination:

  • Protecting Groups : Temporarily block reactive sites (e.g., –NH groups) with Boc or Fmoc .
  • Low-Temperature Reactions : Perform iodination at –20°C to suppress polyiodination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.